5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid
CAS No.: 1511995-75-7
Cat. No.: VC4220157
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1511995-75-7 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.164 |
IUPAC Name | 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) |
Standard InChI Key | ZLGKVVPLBFAAPL-UHFFFAOYSA-N |
SMILES | CC1(CC1)C2=CC(=NO2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
The IUPAC name of this compound is 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid. Its structural identity is further defined by the following identifiers:
Property | Value |
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CAS Registry Number | 1511995-75-7 |
Molecular Formula | |
Molecular Weight | 167.16 g/mol |
SMILES | CC1(CC1)C2=CC(=NO2)C(=O)O |
InChI Key | ZLGKVVPLBFAAPL-UHFFFAOYSA-N |
The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) and the strained cyclopropane moiety contribute to its reactivity and potential biological activity. The carboxylic acid group enables further derivatization, making it a versatile intermediate in organic synthesis .
Spectral Characterization
Characterization of this compound typically involves:
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Nuclear Magnetic Resonance (NMR): The cyclopropane protons resonate upfield (δ 0.5–1.5 ppm) due to ring strain, while the isoxazole protons appear as distinct singlets (δ 6.5–8.5 ppm).
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Infrared Spectroscopy (IR): A broad O–H stretch (~2500–3000 cm) and a sharp C=O stretch (~1700 cm) confirm the carboxylic acid group.
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Mass Spectrometry (MS): The molecular ion peak at m/z 167.16 corresponds to the molecular weight.
Synthesis and Synthetic Routes
Key Synthetic Strategies
The synthesis of 5-(1-methylcyclopropyl)isoxazole-3-carboxylic acid involves cyclization reactions to construct the isoxazole ring. A metal-free approach is often employed to enhance sustainability:
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Precursor Preparation: A β-keto ester intermediate is generated from methylcyclopropane derivatives.
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Cyclization: Treatment with hydroxylamine under acidic conditions forms the isoxazole ring.
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Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.
This method avoids transition metals, reducing environmental impact and simplifying purification.
Reaction Optimization
Key parameters for high yield include:
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Temperature control (60–80°C) to prevent side reactions.
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Use of anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis of intermediates.
Pharmacological and Biological Profile
Precaution | Recommendation |
---|---|
Personal Protection | Wear gloves, goggles, and a lab coat . |
Ventilation | Use in a fume hood to avoid inhalation . |
Storage | Store at 2–8°C in a tightly sealed container . |
Applications in Drug Discovery
Role as a Building Block
The carboxylic acid group facilitates conjugation with amines, alcohols, and other nucleophiles, enabling the synthesis of:
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Amide derivatives for protease inhibitors.
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Ester prodrugs to enhance bioavailability.
Computational Drug Design
Molecular docking studies predict favorable interactions with bacterial enzymes (e.g., enoyl-acyl carrier protein reductase), suggesting potential as an antimicrobial agent .
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